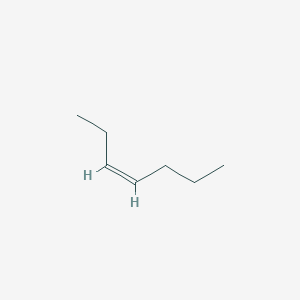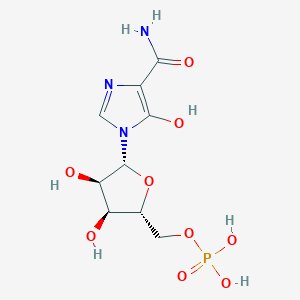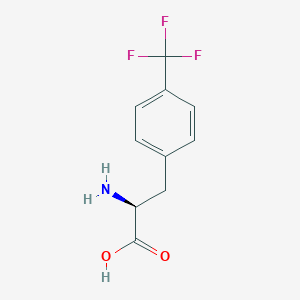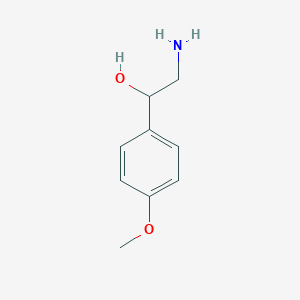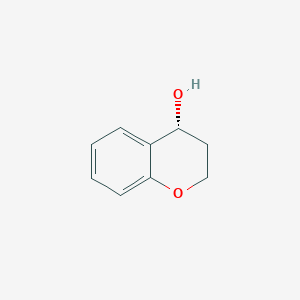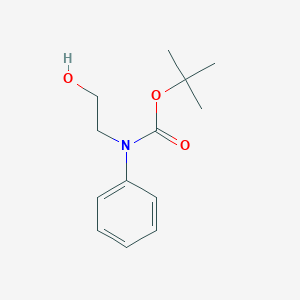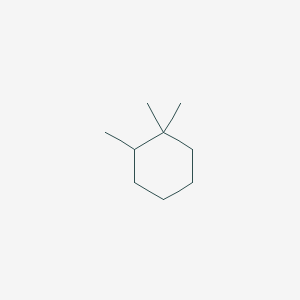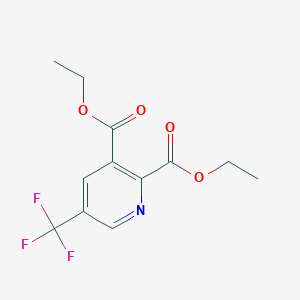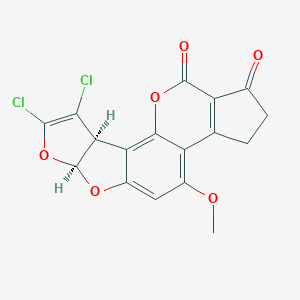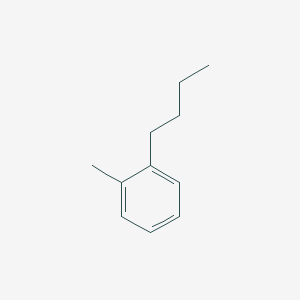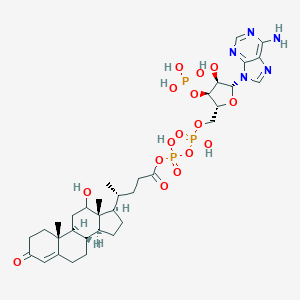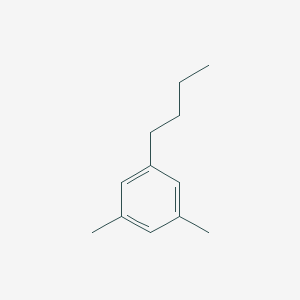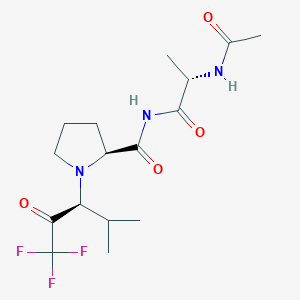
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone (APVTFMK) is a synthetic peptide derivative that has been studied extensively for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. In
Wirkmechanismus
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone works by inhibiting the activity of proteases. Proteases are enzymes that break down proteins. They play a critical role in various biological processes, including cell signaling, cell death, and immune response. By inhibiting the activity of proteases, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone can affect these processes and potentially lead to therapeutic benefits.
Biochemische Und Physiologische Effekte
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been shown to have significant effects on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including caspases, which are involved in programmed cell death. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been shown to inhibit the activity of proteases involved in viral replication, making it a potential candidate for antiviral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has several advantages for lab experiments. It is a stable and highly soluble compound, making it easy to handle and use in experiments. It is also relatively inexpensive compared to other protease inhibitors. However, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. One potential direction is the development of more potent and selective protease inhibitors based on the structure of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. Another direction is the study of the effects of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone on other biological processes, such as inflammation and immune response. Additionally, the potential therapeutic applications of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone in various diseases, including cancer and viral infections, warrant further investigation.
Conclusion:
In conclusion, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone is a synthetic peptide derivative that has been extensively studied for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. Its stable and highly soluble nature makes it a valuable tool for lab experiments. The future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone include the development of more potent and selective protease inhibitors and the investigation of its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone involves the use of solid-phase peptide synthesis techniques. The synthesis process involves the use of a resin-bound amino acid as a starting material, which is then coupled with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been studied extensively for its potential applications in scientific research. It has been shown to have significant effects on the biochemical and physiological processes of cells. It is commonly used as a protease inhibitor in various research studies. It has been used to study the role of proteases in various diseases, including cancer and viral infections. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been used to study the mechanisms of cell death and survival.
Eigenschaften
CAS-Nummer |
116380-62-2 |
|---|---|
Produktname |
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone |
Molekularformel |
C16H24F3N3O4 |
Molekulargewicht |
379.37 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-acetamidopropanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24F3N3O4/c1-8(2)12(13(24)16(17,18)19)22-7-5-6-11(22)15(26)21-14(25)9(3)20-10(4)23/h8-9,11-12H,5-7H2,1-4H3,(H,20,23)(H,21,25,26)/t9-,11-,12-/m0/s1 |
InChI-Schlüssel |
HEOADFSIIIRXGH-DLOVCJGASA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C |
SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C |
Andere CAS-Nummern |
116380-62-2 |
Synonyme |
Ac-Ala-Pro-Val-trifluoromethyl ketone acetylalanyl-prolyl-valyl-trifluoromethyl ketone APV-TFMK trifluromethyl ketone, acetyl-alanyl-prolyl-valyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



